4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-3-fluoroaniline
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Overview
Description
4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-3-fluoroaniline is a compound that features a pyrazole ring substituted with difluoromethyl and methyl groups, and an aniline moiety substituted with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-3-fluoroaniline typically involves multiple steps. One common method starts with the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This intermediate is synthesized through a series of reactions including oxidation, esterification, addition, methylation, and hydrolysis . The final step involves the coupling of this intermediate with 3-fluoroaniline under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound often involve the use of difluoroacetic acid and its derivatives as fluorine building blocks . The process is designed to be cost-effective, with high yields and purity, and involves the use of readily available raw materials and catalysts to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-3-fluoroaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine-substituted positions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the pyrazole or aniline rings .
Scientific Research Applications
4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-3-fluoroaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors
Industry: The compound is used in the development of new materials with specific properties, such as improved stability or reactivity
Mechanism of Action
The mechanism of action of 4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-3-fluoroaniline involves its interaction with specific molecular targets. For example, it can act as an inhibitor of succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle . By binding to the enzyme, the compound disrupts its function, leading to the inhibition of cellular respiration in target organisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated pyrazoles and aniline derivatives, such as:
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-thiazole
Uniqueness
What sets 4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-3-fluoroaniline apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both difluoromethyl and fluorine substituents enhances its reactivity and potential efficacy as a pharmaceutical or agrochemical agent .
Properties
Molecular Formula |
C11H10F3N3 |
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Molecular Weight |
241.21 g/mol |
IUPAC Name |
4-[3-(difluoromethyl)-4-methylpyrazol-1-yl]-3-fluoroaniline |
InChI |
InChI=1S/C11H10F3N3/c1-6-5-17(16-10(6)11(13)14)9-3-2-7(15)4-8(9)12/h2-5,11H,15H2,1H3 |
InChI Key |
YXGXFRLSDNTUHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1C(F)F)C2=C(C=C(C=C2)N)F |
Origin of Product |
United States |
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